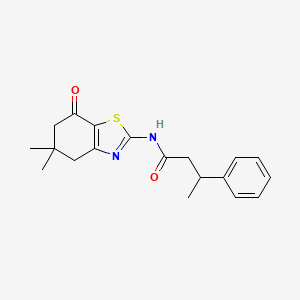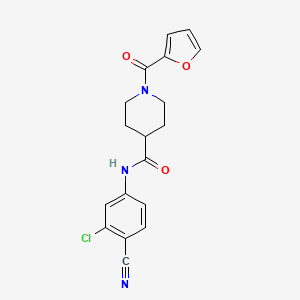![molecular formula C12H10F3N3OS B11167841 3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11167841.png)
3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using phenylboronic acid or phenyl halides.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and thiadiazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing hydrogen atoms on the phenyl or thiadiazole rings.
Scientific Research Applications
3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzothioamide
- 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of a phenyl group, a trifluoromethyl group, and a thiadiazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H10F3N3OS |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)10-17-18-11(20-10)16-9(19)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,18,19) |
InChI Key |
VNAOPXCFPWSPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B11167758.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167764.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11167771.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167778.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B11167781.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11167783.png)
![1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11167786.png)
![3,3-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11167796.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B11167810.png)
![3-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11167814.png)

![7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11167820.png)
![4-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11167827.png)
